3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid” is a complex organic compound. It contains a benzoic acid group, which is a common moiety in a variety of chemical compounds known for their pharmaceutical properties . The compound also contains a nitro group, which is often used in the synthesis of pharmaceuticals and other organic compounds .

Chemical Reactions Analysis

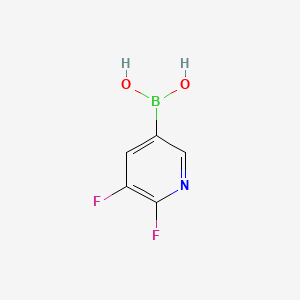

Again, specific reactions involving “3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid” are not available. But, the Suzuki–Miyaura coupling reaction is a common reaction involving organoboron reagents .

Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

The compound could be used in Suzuki–Miyaura (SM) coupling reactions . SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Drug Design and Delivery

Boronic acids and their esters, which could potentially be derived from this compound, are highly considered for the design of new drugs and drug delivery devices . They are particularly useful as boron-carriers suitable for neutron capture therapy .

Neutron Capture Therapy

As mentioned above, boronic acids and their esters are suitable for neutron capture therapy . This is a type of radiation therapy which allows for the targeting of cancer cells while sparing healthy tissue .

Hydrolysis Studies

The compound could be used in studies investigating the hydrolysis of phenylboronic pinacol esters . These compounds are only marginally stable in water, and their hydrolysis is influenced by the substituents in the aromatic ring and the pH .

Synthesis of Other Compounds

The compound could potentially be used as a precursor in the synthesis of other compounds. For example, it could be used to synthesize 3-Fluoro-2-methylbenzeneboronic acid .

Environmental Studies

Given its potential instability in water, the compound could be used in environmental studies to understand the behavior and fate of similar organic compounds in the environment .

Propiedades

IUPAC Name |

3-(3-fluoro-2-methylphenyl)-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO4/c1-8-12(3-2-4-13(8)15)9-5-10(14(17)18)7-11(6-9)16(19)20/h2-7H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIRPDNZSQTMEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50689268 |

Source

|

| Record name | 3'-Fluoro-2'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50689268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid | |

CAS RN |

1261962-57-5 |

Source

|

| Record name | 3'-Fluoro-2'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50689268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B599220.png)

![6-Benzyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B599230.png)

![6-(2-Hydroxyethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B599234.png)

![Ethyl 3-[Benzyl(methyl)amino]-2,2-difluoropropanoate](/img/structure/B599236.png)

![2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B599242.png)